Granatin B

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Granatin B is a tannin.

科学研究应用

Anticancer Properties

Granatin B exhibits promising anticancer properties, particularly against colorectal cancer. A study demonstrated that this compound, alongside punicalagin, significantly inhibited the proliferation of HT-29 human colorectal cancer cells and induced apoptosis through reactive oxygen species (ROS)-mediated mechanisms. The compound not only halted cell cycle progression but also sensitized cancer cells to conventional chemotherapy agents like 5-Fluorouracil (5-FU) .

Case Study: Colorectal Cancer

- Methods : In vitro studies utilized HT-29 cell lines and xenograft tumor models.

- Findings : this compound showed superior anti-colorectal cancer activity, leading to S-phase cell cycle arrest and apoptosis .

Anti-inflammatory Effects

This compound has been identified as an effective anti-inflammatory agent. Research indicates that it can reduce inflammation in various models, including lipopolysaccharide-induced RAW 264.7 macrophages and 5-FU treated rat models. The compound was shown to inhibit pro-inflammatory cytokines, suggesting its potential utility in treating inflammatory conditions associated with cancer therapies .

Case Study: Inflammation Models

- Methods : Evaluated through histological staining and flow cytometric analyses.

- Findings : this compound significantly reduced inflammatory markers in both cellular and animal models .

Antioxidant Activity

The antioxidant properties of this compound are noteworthy, contributing to its therapeutic effects. It has been shown to scavenge free radicals effectively, which is crucial in mitigating oxidative stress-related damage in cells. This property enhances its potential as a dietary supplement for health promotion and disease prevention .

Data Table: Antioxidant Activity Comparison

| Compound | IC50 Value (µg/mL) | Source |

|---|---|---|

| This compound | 48.94 | Pomegranate Extract |

| Punicalagin | 50.00 | Pomegranate Extract |

| Ellagic Acid | 45.00 | Pomegranate Extract |

Antimicrobial Properties

This compound also displays broad-spectrum antimicrobial activity against various pathogens, including bacteria and fungi. Studies have shown that extracts containing this compound can inhibit the growth of clinical strains of Staphylococcus aureus and Escherichia coli, highlighting its potential as a natural preservative in food applications .

Case Study: Antimicrobial Efficacy

- Methods : Tested against multiple bacterial strains using agar diffusion methods.

- Findings : this compound exhibited significant inhibitory effects on pathogenic bacteria, supporting its use in food safety applications .

Applications in Photodynamic Therapy

Recent research suggests that this compound may serve as a photosensitizer in photodynamic therapy (PDT) for cancer treatment. Its ability to generate ROS upon light activation can lead to targeted destruction of cancer cells while minimizing damage to surrounding healthy tissue .

Data Table: Photodynamic Therapy Potential

| Compound | Photosensitizing Ability | Cancer Types Treated |

|---|---|---|

| This compound | High | Skin, Breast |

| Punicalagin | Moderate | Prostate, Colon |

| Ellagic Acid | Low | Lung |

化学反应分析

Enzymatic Inhibition Reactions

Granatin B interacts with key enzymes through competitive or non-competitive inhibition:

Carbonic Anhydrase Inhibition

-

Mechanism : Binds to the active site of carbonic anhydrase isoforms via its dehydrohexahydroxydiphenoyl (DHHDP) group, disrupting the enzyme’s ability to catalyze CO₂ hydration .

-

Impact : Reduces tumor acidosis and inhibits cancer cell proliferation .

| Enzyme Target | Inhibition Type | IC₅₀ | Biological Relevance | Source |

|---|---|---|---|---|

| Carbonic anhydrase | Non-competitive | N/A | Anti-tumor activity | |

| MMP-9 | Competitive | 40 μM | Reduces metastasis in glioblastoma |

Reactive Oxygen Species (ROS)-Mediated Pathways

This compound induces oxidative stress in cancer cells, triggering apoptosis:

ROS Generation

-

Mechanism : Acts as a pro-oxidant in cancer cells, increasing intracellular ROS levels by 2.5–3.5-fold compared to controls .

-

Downstream Effects :

Cell Cycle Arrest

-

S-Phase Arrest : ROS-mediated DNA damage activates checkpoint kinases (Chk1/Chk2), halting DNA replication in HT-29 colorectal cancer cells .

| Cell Line | ROS Increase (%) | Caspase-3 Activation (Fold) | Caspase-9 Activation (Fold) | Source |

|---|---|---|---|---|

| HT-29 | 300 | 4.2 | 3.8 | |

| U87 | 220 | 3.5 | 3.1 |

Hydrolysis and Metabolite Formation

This compound undergoes hydrolysis under physiological conditions:

Acidic Hydrolysis

Microbial Degradation

-

Role of Gut Microbiota : Colonic bacteria (e.g., Lactobacillus spp.) cleave glycosidic bonds, releasing bioactive aglycones .

| Hydrolysis Type | Major Metabolites | Bioactivity | Source |

|---|---|---|---|

| Acidic | Ellagic acid, Gallic acid | Antioxidant, anti-inflammatory | |

| Enzymatic (bacterial) | Urolithins | Anti-proliferative |

Synergistic Interactions with Chemotherapeutics

This compound enhances the efficacy of 5-fluorouracil (5-FU):

Mechanism

-

Increases 5-FU uptake by downregulating thymidylate synthase expression .

-

Amplifies S-phase arrest via ROS-mediated p21/p53 activation .

| Combination | Apoptosis Rate (%) | Cell Cycle Arrest (S-phase, %) | Source |

|---|---|---|---|

| This compound (80 μM) | 58.3 | 41.7 | |

| This compound + 5-FU | 82.6 | 67.4 |

Antioxidant Activity in Non-Cancerous Cells

Paradoxically, this compound acts as an antioxidant in normal cells:

Mechanism

-

Scavenges free radicals via its phenolic hydroxyl groups, reducing oxidative damage by 60–75% in intestinal epithelial cells .

| Assay | Antioxidant Capacity (IC₅₀) | Model System | Source |

|---|---|---|---|

| DPPH | 12.4 μM | In vitro | |

| ABTS | 9.8 μM | In vitro |

Structural Basis of Reactivity

The reactivity of this compound stems from its unique stereochemistry:

-

Key Functional Groups :

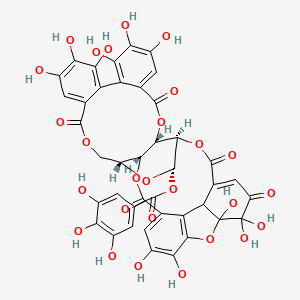

Granatin B Structure C34H28O27(MW 952.6 g mol)

属性

分子式 |

C41H28O27 |

|---|---|

分子量 |

952.6 g/mol |

IUPAC 名称 |

[(8R,9S,27R,29S,30R)-2,3,14,15,16,19,20,21,36,36,37-undecahydroxy-6,11,24,32,35-pentaoxo-7,10,25,28,31,40-hexaoxaoctacyclo[35.2.1.05,39.08,27.09,30.012,17.018,23.033,38]tetraconta-1(39),2,4,12,14,16,18,20,22,33-decaen-29-yl] 3,4,5-trihydroxybenzoate |

InChI |

InChI=1S/C41H28O27/c42-13-1-8(2-14(43)24(13)48)34(54)67-39-33-32-30(64-37(57)11-5-17(46)27(51)31-22(11)23-12(38(58)66-33)6-19(47)40(59,60)41(23,61)68-31)18(63-39)7-62-35(55)9-3-15(44)25(49)28(52)20(9)21-10(36(56)65-32)4-16(45)26(50)29(21)53/h1-6,18,23,30,32-33,39,42-46,48-53,59-61H,7H2/t18-,23?,30-,32+,33-,39+,41?/m1/s1 |

InChI 键 |

FFNTWLBZRJZJEJ-PYGBXMOSSA-N |

SMILES |

C1C2C3C(C(C(O2)OC(=O)C4=CC(=C(C(=C4)O)O)O)OC(=O)C5=CC(=O)C(C6(C5C7=C(O6)C(=C(C=C7C(=O)O3)O)O)O)(O)O)OC(=O)C8=CC(=C(C(=C8C9=C(C(=C(C=C9C(=O)O1)O)O)O)O)O)O |

手性 SMILES |

C1[C@@H]2[C@@H]3[C@@H]([C@H]([C@@H](O2)OC(=O)C4=CC(=C(C(=C4)O)O)O)OC(=O)C5=CC(=O)C(C6(C5C7=C(O6)C(=C(C=C7C(=O)O3)O)O)O)(O)O)OC(=O)C8=CC(=C(C(=C8C9=C(C(=C(C=C9C(=O)O1)O)O)O)O)O)O |

规范 SMILES |

C1C2C3C(C(C(O2)OC(=O)C4=CC(=C(C(=C4)O)O)O)OC(=O)C5=CC(=O)C(C6(C5C7=C(O6)C(=C(C=C7C(=O)O3)O)O)O)(O)O)OC(=O)C8=CC(=C(C(=C8C9=C(C(=C(C=C9C(=O)O1)O)O)O)O)O)O |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。